4-Bromo-2-nitro-1-(trifluoromethyl)benzene
Overview
Description
4-Bromo-2-nitro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3NO2. It is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps :
Nitration: Meta-chlorobenzotrifluoride is treated with concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-chloro-2-nitro-1-(trifluoromethyl)benzene.
Ammonification: The nitro compound is then subjected to ammonification to replace the chlorine atom with an amino group.
Bromination: The amino group is subsequently replaced with a bromine atom through a bromination reaction.
Deamidation: Finally, the amino group is removed through a deamidation reaction to yield the desired product.
This method is advantageous as it avoids the need for low-temperature equipment and minimizes environmental pollution by reducing acidic wastewater generation .
Chemical Reactions Analysis
4-Bromo-2-nitro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other metal catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-nitro-1-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, enabling the compound to interact with different enzymes and receptors .
Comparison with Similar Compounds
4-Bromo-2-nitro-1-(trifluoromethyl)benzene can be compared with similar compounds such as:
4-Bromo-1-fluoro-2-nitrobenzene: This compound has a fluorine atom instead of a trifluoromethyl group, which affects its reactivity and applications.
1-Bromo-4-(trifluoromethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Bromo-2-fluoro-1-nitrobenzene: Similar to this compound but with a fluorine atom instead of a trifluoromethyl group, affecting its chemical properties.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-2-nitro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWGHAFCXNYDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593200 | |
Record name | 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251115-21-6 | |
Record name | 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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